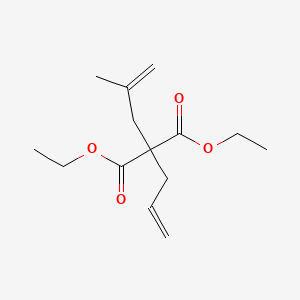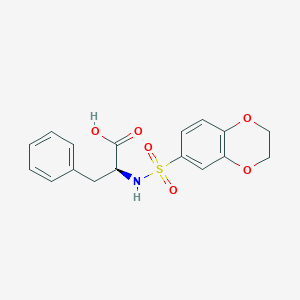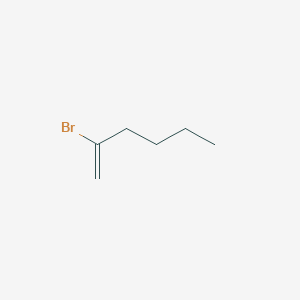
1-(2-Aminopropyl)pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Aminopropyl)pyrrolidine-2,5-dione is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine rings are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities
Vorbereitungsmethoden
The synthesis of 1-(2-Aminopropyl)pyrrolidine-2,5-dione can be achieved through several synthetic routes. One common method involves the reaction of pyrrolidine-2,5-dione with 2-aminopropylamine under controlled conditions . The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve more scalable processes, including continuous flow synthesis and the use of automated reactors to enhance yield and purity .
Analyse Chemischer Reaktionen
1-(2-Aminopropyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include various substituted pyrrolidine derivatives with potential biological activities .
Wissenschaftliche Forschungsanwendungen
1-(2-Aminopropyl)pyrrolidine-2,5-dione has been extensively studied for its applications in several scientific domains:
Wirkmechanismus
The mechanism of action of 1-(2-Aminopropyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit carbonic anhydrase isoenzymes by binding to the active site and preventing the enzyme’s catalytic activity . This inhibition can lead to various physiological effects, including reduced intraocular pressure and anticonvulsant activity .
Vergleich Mit ähnlichen Verbindungen
1-(2-Aminopropyl)pyrrolidine-2,5-dione can be compared with other pyrrolidine derivatives, such as:
Pyrrolidine-2,5-dione: A simpler analog that lacks the aminopropyl group but shares similar chemical properties.
Pyrrolidine-2-one: Another related compound with a different substitution pattern on the pyrrolidine ring.
Prolinol: A hydroxylated derivative of pyrrolidine that exhibits distinct biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique biological properties and potential therapeutic applications .
Eigenschaften
Molekularformel |
C7H12N2O2 |
|---|---|
Molekulargewicht |
156.18 g/mol |
IUPAC-Name |
1-(2-aminopropyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C7H12N2O2/c1-5(8)4-9-6(10)2-3-7(9)11/h5H,2-4,8H2,1H3 |
InChI-Schlüssel |
OCNUCVCYTBPNDM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN1C(=O)CCC1=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,2S,5R)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B12087884.png)


![6-(Benzyloxy)-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12087903.png)



![benzyl (6S)-3,6-dimethyl-4,6-dihydro-2H-pyrrolo[3,4-c]pyrazole-5-carboxylate](/img/structure/B12087944.png)




![6-[4-[(5-Chloro-1-oxopentyl)amino]phenyl]-4,5,6,7-tetrahydro-1-(4-methoxyphenyl)-7-oxo-1H-pyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B12087956.png)

